An In-depth Technical Guide to 2-Bromo-N,3-dimethylaniline HCl: A Predictive Analysis for Research and Development
An In-depth Technical Guide to 2-Bromo-N,3-dimethylaniline HCl: A Predictive Analysis for Research and Development
Abstract: This technical guide provides a comprehensive analysis of 2-Bromo-N,3-dimethylaniline Hydrochloride (PubChem CID: 81708451). It is noteworthy that this specific compound is cataloged but lacks a significant body of published literature detailing its empirical properties and applications. Therefore, this document adopts a first-principles, predictive approach, grounded in the established chemistry of analogous structures. By examining its structural components—a brominated aniline core with N-methyl and C3-methyl substituents—we will infer its physicochemical properties, propose robust synthetic pathways, predict its reactivity in key organic transformations, and outline its potential as a valuable building block for drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the untapped potential of this and similar chemical entities.
Introduction and Core Compound Profile
2-Bromo-N,3-dimethylaniline hydrochloride is a substituted aniline derivative. The molecule features a bromine atom and an N-methylamino group positioned ortho to each other, with an additional methyl group at the meta position (C3) of the benzene ring. The hydrochloride salt form enhances its stability and water solubility, making it more amenable to handling and use in various chemical applications.
The foundational data available from PubChem is summarized below.
| Property | Value | Source |
| PubChem CID | 81708451 | PubChem[1] |
| Molecular Formula | C₈H₁₁BrClN | PubChem[1] |
| IUPAC Name | 2-bromo-N,3-dimethylaniline;hydrochloride | PubChem[1] |
| InChI | InChI=1S/C8H10BrN.ClH/c1-6-4-3-5-7(10-2)8(6)9;/h3-5,10H,1-2H3;1H | PubChem[1] |
| InChIKey | VAGSRWYSVFVIME-UHFFFAOYSA-O | PubChem[1] |
| Monoisotopic Mass | 234.98142 Da | PubChem[1] |
| SMILES | CC1=C(C(=CC=C1)NC)Br.Cl | PubChem[1] |
| Predicted XLogP | 3.0 | PubChem[1] |
Proposed Synthetic Pathways and Mechanistic Rationale
The synthesis of 2-Bromo-N,3-dimethylaniline HCl can be approached from two primary retrosynthetic disconnections. The choice between these pathways depends on starting material availability, cost, and desired control over regioselectivity.
Pathway A: Electrophilic Bromination of N,3-Dimethylaniline
This is arguably the most direct approach. The synthesis begins with the commercially available N,3-dimethylaniline. The core of this pathway is the electrophilic aromatic substitution (EAS) reaction—specifically, bromination.
Causality and Experimental Considerations: The regiochemical outcome of the bromination is dictated by the directing effects of the two activating groups already on the ring: the N-methylamino group (-NHMe) and the methyl group (-Me).
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-NHMe Group: A powerful activating, ortho-, para-directing group.
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-Me Group: A moderately activating, ortho-, para-directing group.
The -NHMe group's activating effect is significantly stronger than that of the methyl group. Therefore, it will primarily control the position of the incoming electrophile (Br+). The positions ortho and para to the -NHMe group are C2, C4, and C6.
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C6 Position: Sterically hindered by the adjacent -NHMe group.
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C4 Position: Electronically favorable.
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C2 Position: Electronically favorable.
Given the steric hindrance from the C3-methyl group, substitution at the C2 position is a highly probable outcome. The bromination of similar N,N-dialkylanilines often shows sensitivity to both steric and electronic effects, but ortho-bromination is common[2]. To achieve mono-bromination and prevent the formation of di- or tri-brominated byproducts, the reaction must be carefully controlled using a mild brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂ in a non-polar solvent) and low temperatures.
Protocol 1: Proposed Synthesis via Bromination
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Dissolution: Dissolve one equivalent of N,3-dimethylaniline in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
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Bromination: Slowly add a solution of one equivalent of N-Bromosuccinimide (NBS) in DCM to the cooled solution over 30-60 minutes. The reaction should be shielded from light to prevent radical side reactions.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purification (Free Base): Remove the solvent under reduced pressure. Purify the resulting crude oil (2-Bromo-N,3-dimethylaniline) via column chromatography on silica gel.
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Salt Formation: Dissolve the purified free base in a minimal amount of a non-protic solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (typically 1M or 2M) dropwise with stirring until precipitation is complete.
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Isolation: Collect the resulting white precipitate (2-Bromo-N,3-dimethylaniline HCl) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Pathway B: N-Methylation of 2-Bromo-3-methylaniline
This alternative pathway begins with 2-bromo-3-methylaniline, which can be synthesized from 3-methylaniline via ortho-bromination. The key step is the subsequent N-methylation.
Causality and Experimental Considerations: Direct alkylation of anilines with alkyl halides can lead to over-alkylation (formation of quaternary ammonium salts) or mixtures of primary, secondary, and tertiary amines. To achieve selective mono-methylation, reductive amination or the use of specific methylating agents is preferred. A common and effective method involves using formaldehyde followed by a reducing agent like sodium borohydride. However, for simplicity and control, using a reagent like trimethyl phosphate has proven effective for the dimethylation of aniline and can be adapted for mono-methylation with careful stoichiometry[3].
Protocol 2: Proposed Synthesis via N-Methylation
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Starting Material: Begin with one equivalent of 2-bromo-3-methylaniline.
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Formylation (Optional but recommended for control): React the starting aniline with ethyl formate to produce the N-formyl derivative. This protects the amine and ensures mono-alkylation.
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Reduction of Amide: Reduce the resulting amide using a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent (e.g., THF) to yield the N-methylated product.
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Purification (Free Base): After a careful aqueous workup, extract the product and purify by column chromatography.
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Salt Formation: Follow steps 6 and 7 from Protocol 1 to convert the purified free base into its hydrochloride salt.
Caption: Proposed synthetic routes to 2-Bromo-N,3-dimethylaniline HCl.
Predicted Reactivity and Potential Research Applications
The utility of 2-Bromo-N,3-dimethylaniline HCl in research and development stems from the reactivity of its functional groups, making it a versatile intermediate.
A. Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds.
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Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the C2 position.
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Buchwald-Hartwig Amination: Coupling with amines to replace the bromine with a new nitrogen-based substituent.
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Sonogashira Coupling: Reaction with terminal alkynes to install an alkyne group, a key functional group in medicinal chemistry.
The ortho-N-methylamino group can act as a chelating directing group, potentially influencing the rate and selectivity of these coupling reactions. The use of the related isomer, 2-Bromo-N,N-dimethylaniline, in forming complex ligands and organometallic compounds highlights this potential.
B. Modification of the Aniline Moiety
While the N-methyl group is relatively stable, the aromatic amine can still undergo further reactions, such as diazotization followed by Sandmeyer reactions, although the conditions would need to be carefully optimized to avoid de-bromination.
C. Applications in Drug Discovery and Materials Science
Substituted anilines are privileged scaffolds in medicinal chemistry. The dimethylaniline motif, in particular, is found in numerous FDA-approved drugs with a wide range of pharmacological activities[4]. The presence of a bromine atom provides a vector for further chemical diversification, allowing for the rapid generation of compound libraries for screening. Potential applications include:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the ATP-binding pocket.
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GPCR Ligands: Aryl-substituted amines are common in ligands for G-protein coupled receptors.
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Organic Electronics: Aniline derivatives can be precursors to conducting polymers and organic light-emitting diode (OLED) materials.
Caption: Predicted reactivity and potential application areas.
Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) exists for 2-Bromo-N,3-dimethylaniline HCl. The following recommendations are compiled from the SDS of its close structural isomers, such as 2-bromo-N,N-dimethylaniline and other haloanilines[5][6][7].
| Hazard Class | Inferred Classification and Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332) . Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area[6]. |
| Skin Corrosion/Irritation | Causes skin irritation (H315) . Wash skin thoroughly after handling. Wear protective gloves and clothing. |
| Eye Damage/Irritation | Causes serious eye irritation (H319) . Wear eye and face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]. |
| Carcinogenicity (Suspected) | Suspected of causing cancer (H351) . Obtain special instructions before use. Do not handle until all safety precautions have been read and understood[7]. |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure (H373) . Do not breathe dust/fume[5][7]. |
Personal Protective Equipment (PPE):
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Engineering Controls: Work in a well-ventilated fume hood.
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates)[5].
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[8][9]. The hydrochloride salt is expected to be more stable and less sensitive to air and light than its free base form.
First-Aid Measures:
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[8].
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If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing and seek immediate medical attention.
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If Swallowed: Rinse mouth. Immediately call a poison center or doctor.
Conclusion
2-Bromo-N,3-dimethylaniline HCl represents an intriguing yet underexplored chemical entity. While direct experimental data is scarce, a thorough analysis of its structure allows for robust predictions regarding its synthesis, reactivity, and safety. The presence of orthogonal reactive sites—the aryl bromide for cross-coupling and the aniline for further derivatization—positions it as a potentially high-value intermediate for constructing complex molecules. This guide provides a foundational framework for researchers to confidently and safely begin investigating its properties and unlocking its potential in drug discovery and materials science. Further empirical studies are warranted to validate these predictions and fully characterize this promising compound.
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